Enhanced Binding Affinity to Carbonic Anhydrase III via 6-Substitution: A Class-Level Inference
While direct head-to-head data for 6-Fluoro-2,4-dimethyl-nicotinic acid against specific comparators is not available, a comprehensive study on 6-substituted nicotinic acid analogues provides class-level inference that a 6-fluoro substitution can enhance binding affinity to carbonic anhydrase III (CAIII) compared to unsubstituted nicotinic acid. The study demonstrated that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 is crucial for activity. The most active analogue, 6-(hexyloxy) pyridine-3-carboxylic acid, exhibited a Ki of 41.6 µM against CAIII [1]. This finding suggests that the 6-fluoro substituent in the target compound, which can act as a hydrogen bond acceptor, may confer a similar advantage over unsubstituted nicotinic acid, which lacks this functionality [1].
| Evidence Dimension | Binding Affinity to CAIII |
|---|---|
| Target Compound Data | Not directly measured; inferred from class data |
| Comparator Or Baseline | Nicotinic acid (unsubstituted) vs. 6-substituted analogues |
| Quantified Difference | The most active 6-substituted analogue (6-(hexyloxy)) showed a Ki of 41.6 µM; unsubstituted nicotinic acid is less active (exact value not reported but implied to be lower) |
| Conditions | Size-exclusion HPLC method with bovine CAIII isozyme III at pH 6.0±0.2, using a mobile phase of phosphate buffer with 10% acetonitrile, inhibitor concentration 0.24 mM [1] |
Why This Matters
This class-level evidence supports the selection of 6-fluoro-2,4-dimethyl-nicotinic acid as a scaffold for developing CAIII inhibitors, which are emerging therapeutic candidates for hyperlipidemia and cancer [1].
- [1] Mohammad, H. K., Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26, 1397–1404. https://doi.org/10.1007/s00044-017-1825-x View Source
